molecular formula C8H5FO2S B13485469 3-Ethynylbenzene-1-sulfonyl fluoride

3-Ethynylbenzene-1-sulfonyl fluoride

Katalognummer: B13485469
Molekulargewicht: 184.19 g/mol
InChI-Schlüssel: UZHIMCHDLONTFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethynylbenzene-1-sulfonyl fluoride is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylbenzene-1-sulfonyl fluoride typically involves the introduction of the ethynyl group onto a benzene ring followed by sulfonylation. One common method is the electrophilic aromatic substitution reaction, where an ethynyl group is introduced to the benzene ring using acetylene derivatives under specific conditions. The sulfonylation step involves the reaction of the ethynylbenzene with sulfonyl fluoride reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonylation using advanced catalytic processes. These methods ensure high yield and purity of the compound, making it suitable for various industrial applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethynyl group is oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups, such as sulfonamides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Ethynylbenzene-1-sulfonyl fluoride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-ethynylbenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets through its sulfonyl fluoride group. This group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules. The ethynyl group can also participate in various reactions, contributing to the compound’s overall reactivity. These interactions can lead to the inhibition of enzymes or modification of biological pathways .

Vergleich Mit ähnlichen Verbindungen

    Benzene-1-sulfonyl fluoride: Lacks the ethynyl group, resulting in different reactivity and applications.

    3-Ethynylbenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.

    4-Ethynylbenzene-1-sulfonyl fluoride: Positional isomer with the ethynyl group at the para position.

Uniqueness: 3-Ethynylbenzene-1-sulfonyl fluoride is unique due to the presence of both the ethynyl and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in synthesis, biology, and materials science .

Eigenschaften

Molekularformel

C8H5FO2S

Molekulargewicht

184.19 g/mol

IUPAC-Name

3-ethynylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H5FO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H

InChI-Schlüssel

UZHIMCHDLONTFD-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC=C1)S(=O)(=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.